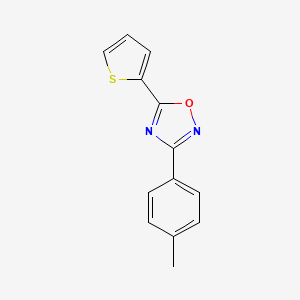

3-(4-Methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

描述

属性

CAS 编号 |

330459-32-0 |

|---|---|

分子式 |

C13H10N2OS |

分子量 |

242.30 g/mol |

IUPAC 名称 |

3-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C13H10N2OS/c1-9-4-6-10(7-5-9)12-14-13(16-15-12)11-3-2-8-17-11/h2-8H,1H3 |

InChI 键 |

ZBIZYSIIJRBDSE-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3 |

产品来源 |

United States |

生物活性

The compound 3-(4-Methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies indicate that various oxadiazole compounds can inhibit the proliferation of cancer cells across multiple lines. The compound This compound has been tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma | 9.4 |

| Human lung adenocarcinoma | 11.2 |

| Breast cancer-derived from mice | 8.7 |

These results suggest that the compound exhibits moderate to high cytotoxicity against various cancer types, making it a candidate for further investigation in anticancer drug development .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been extensively studied. In vitro assays have demonstrated that This compound possesses notable activity against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings highlight the potential of this compound as an antimicrobial agent .

Anti-Tubercular Activity

Recent studies have also explored the anti-tubercular properties of oxadiazole derivatives. The compound demonstrated effective inhibition against Mycobacterium tuberculosis strains with MIC values comparable to established anti-TB drugs:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 0.25 |

This suggests a promising avenue for developing new treatments for tuberculosis .

The biological activities of This compound are attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on key enzymes involved in cancer cell proliferation and microbial resistance.

- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

- Disruption of Cell Membranes : Its antimicrobial activity is believed to arise from its ability to disrupt bacterial cell membranes.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:

- A study reported that an analog of This compound exhibited a significant reduction in tumor size in xenograft mouse models when administered at a dosage of 10 mg/kg body weight.

- Another investigation into its antimicrobial properties revealed a synergistic effect when combined with standard antibiotics against resistant strains of Staphylococcus aureus.

科学研究应用

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

- A study demonstrated that compounds similar to 3-(4-Methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole showed cytotoxic effects against various cancer cell lines, including lung and liver cancer cells .

- Molecular docking studies have identified potential interactions with key enzymes involved in cancer progression, suggesting a mechanism of action through enzyme inhibition .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been extensively documented:

- Compounds containing the oxadiazole nucleus have shown efficacy against multidrug-resistant bacteria and fungi .

- The incorporation of thiophene enhances the antimicrobial properties due to its ability to disrupt microbial cell membranes .

Antidiabetic Effects

Recent studies have highlighted the potential of oxadiazoles in managing diabetes:

- Certain derivatives have been tested in vivo using models like Drosophila melanogaster, showing significant reductions in glucose levels .

- The mechanism may involve modulation of glucose metabolism pathways.

Antioxidant Activity

Oxadiazoles are also recognized for their antioxidant capabilities:

- Compounds similar to this compound have demonstrated radical scavenging activities in various assays (DPPH, hydroxyl radical scavenging) indicating their potential use as protective agents against oxidative stress .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Significant cytotoxicity against glioblastoma cell lines; apoptosis induction observed. |

| Study 2 | Antioxidant | Compounds exhibited high radical scavenging activity; potential for developing antioxidant therapies. |

| Study 3 | Antimicrobial | Effective against multidrug-resistant strains; promising candidates for new antibiotics. |

相似化合物的比较

Table 1: Key Physical Properties of Selected 1,2,4-Oxadiazole Derivatives

*Calculated based on molecular formula C₁₃H₁₀N₂OS.

Key Observations :

Anticancer Activity

The compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) demonstrates potent apoptosis-inducing activity in breast and colorectal cancer cell lines. SAR studies reveal that the 5-position thiophene and 3-position aryl groups are critical for activity .

Antimicrobial Activity

3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole analogs (e.g., triazole derivatives in ) exhibit antimicrobial activity against bacterial and fungal strains, attributed to the bromine atom’s electronegativity and thiophene’s π-conjugation .

准备方法

Reaction Mechanism and Optimization

This method involves the reaction of 4-methylbenzamidoxime with thiophene-2-carbonyl chloride under basic conditions. The process proceeds via an O-acylamidoxime intermediate, which undergoes cyclodehydration to form the 1,2,4-oxadiazole core. Key steps include:

-

Amidoxime Preparation : 4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 4-methylbenzamidoxime.

-

Acylation : The amidoxime reacts with thiophene-2-carbonyl chloride in a biphasic system (e.g., 2-methyltetrahydrofuran/water) with aqueous NaOH (pH >10) at 60–70°C.

-

Cyclization : Intramolecular nucleophilic attack by the amidoxime’s oxygen on the acylated carbonyl forms the oxadiazole ring.

Experimental Data

| Parameter | Value |

|---|---|

| Starting Materials | 4-methylbenzamidoxime, thiophene-2-carbonyl chloride |

| Solvent System | 2-methyltetrahydrofuran/water |

| Temperature | 60–70°C |

| Reaction Time | 3–48 hours |

| Yield | 75–90% |

Advantages : High yields, scalability for industrial production.

Challenges : Requires handling moisture-sensitive acyl chlorides; byproduct (HCl) necessitates neutralization.

One-Pot Synthesis from Nitriles and Carboxylic Acids

Sequential Amidoxime Formation and Acylation

This one-pot approach bypasses amidoxime isolation, combining three steps:

Performance Metrics

| Parameter | Value |

|---|---|

| Starting Materials | 4-methylbenzonitrile, thiophene-2-carboxylic acid |

| Activators | EDC (1.5 equiv), HOAt (1 equiv) |

| Solvent | DMF |

| Temperature | 100°C |

| Yield | 66–75% |

Advantages : Simplified workflow; avoids acyl chloride handling.

Challenges : Moderate yields due to competing side reactions; requires stoichiometric coupling agents.

Superbase-Mediated Cyclization

NaOH/DMSO System

Baykov et al. demonstrated that amidoximes and carboxylic acid esters cyclize in NaOH/DMSO at room temperature. For the target compound:

Reaction Outcomes

| Parameter | Value |

|---|---|

| Starting Materials | 4-methylbenzamidoxime, thiophene-2-methyl ester |

| Base/Solvent | NaOH/DMSO |

| Temperature | Room temperature |

| Reaction Time | 4–24 hours |

| Yield | 11–90% |

Advantages : Mild conditions; avoids high temperatures.

Challenges : Variable yields due to ester reactivity; DMSO complicates purification.

Vilsmeier Reagent-Assisted Synthesis

Carboxylic Acid Activation

Zarei’s method employs Vilsmeier reagent (POCl₃/DMF) to activate thiophene-2-carboxylic acid, enabling direct coupling with 4-methylbenzamidoxime.

Key Steps

-

Reagent Preparation : POCl₃ and DMF form the chloroiminium intermediate.

-

Acylation/Cyclization : The activated acid reacts with amidoxime, yielding the oxadiazole in one pot.

| Parameter | Value |

|---|---|

| Starting Materials | 4-methylbenzamidoxime, thiophene-2-carboxylic acid |

| Activator | POCl₃/DMF |

| Temperature | 0°C to room temperature |

| Yield | 61–93% |

Advantages : High efficiency; minimal byproducts.

Challenges : Safety concerns with POCl₃; moisture-sensitive conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature | Scalability | Safety Concerns |

|---|---|---|---|---|

| Amidoxime/Acyl Chloride | 75–90 | 60–70°C | High | Acyl chloride handling |

| One-Pot Nitrile/Acid | 66–75 | 100°C | Moderate | Coupling agent cost |

| Superbase (NaOH/DMSO) | 11–90 | RT | Low | DMSO purification |

| Vilsmeier Reagent | 61–93 | 0–25°C | Moderate | POCl₃ toxicity |

常见问题

Q. What are the common synthetic routes for preparing 3-(4-methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, and what factors influence yield?

The compound is typically synthesized via cyclization reactions. For example, 1,3,4-oxadiazoles can be formed by reacting hydrazides with carboxylic acid derivatives under dehydrating conditions. Solvent-free methods using primary amines (e.g., aliphatic/aromatic amines) have been employed to optimize yield and reduce purification steps . Catalysts such as NaH or Cs₂CO₃ in aqueous or mineral oil dispersions are critical for regioselectivity, as seen in analogous oxadiazole syntheses . Yield optimization often depends on reaction temperature, stoichiometry of reagents, and the use of chromatographic purification (e.g., silica gel columns) .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?

Nuclear magnetic resonance (¹H and ¹³C NMR) is essential for confirming regiochemistry and substituent positions, particularly distinguishing between the 3- and 5-positions of the oxadiazole ring. Infrared (IR) spectroscopy helps identify functional groups like C=N and C-O stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Chromatographic methods, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are used to assess purity and reaction progress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

SAR studies on analogous oxadiazoles reveal that substituents at the 3- and 5-positions significantly impact activity. For instance:

- Electron-withdrawing groups (e.g., -CF₃) at the 3-phenyl ring enhance apoptosis-inducing activity in cancer cells .

- Thiophene modifications (e.g., chlorination at the 3-position) improve binding to molecular targets like TIP47, an IGF II receptor binding protein .

- Hybrid scaffolds combining oxadiazoles with triazoles or thiadiazoles show synergistic antimicrobial effects . Computational tools (e.g., molecular docking) can predict binding affinities to targets like GSK-3β or COX-2, enabling rational design .

Q. What methodologies are employed to identify the molecular targets of this compound in pharmacological studies?

Photoaffinity labeling combined with proteomics is a key strategy. For example, a photoaffinity probe derived from an oxadiazole analog was used to crosslink and isolate TIP47, followed by LC-MS/MS for protein identification . Competitive binding assays and CRISPR-Cas9 knockout models further validate target engagement. Flow cytometry assays (e.g., cell cycle arrest in G₁ phase) provide functional evidence of mechanism .

Q. How do solvent-free synthetic approaches compare to traditional methods in terms of scalability and environmental impact?

Solvent-free reactions reduce waste and energy consumption, making them advantageous for green chemistry. For instance, solvent-free condensation of 1,3,4-oxadiazoles with amines achieves yields comparable to solvent-based methods (e.g., 65–78% vs. 70–85%) while simplifying purification . However, scalability may require optimization of mixing efficiency and thermal control to prevent side reactions.

Contradictions and Considerations

- Synthetic Routes: emphasizes solvent-free methods, while uses solvent-based approaches. The choice depends on reagent compatibility and desired purity .

- Biological Targets: While identifies TIP47 as a target, other studies suggest COX-2 or GSK-3β as plausible targets, highlighting the need for target-agnostic screening in derivative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。